molecular formula C22H23BrN4O4 B10878222 N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B10878222
M. Wt: 487.3 g/mol
InChI Key: CCYKAIFTFUVZPX-UHFFFAOYSA-N
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Description

N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated oxindole core, a pyrrolidinylmethyl group, and a methoxyphenoxyacetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Bromination of Oxindole: The initial step involves the bromination of oxindole to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Formation of Pyrrolidinylmethyl Derivative: The brominated oxindole is then reacted with pyrrolidine and formaldehyde to form the pyrrolidinylmethyl derivative. This step typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Condensation with Methoxyphenoxyacetohydrazide: The final step involves the condensation of the pyrrolidinylmethyl derivative with methoxyphenoxyacetohydrazide under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide can be compared with similar compounds such as:

    5-Bromo-2-oxindole: Shares the brominated oxindole core but lacks the pyrrolidinylmethyl and methoxyphenoxyacetohydrazide moieties.

    N’-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide: Similar structure but with different substituents on the phenoxyacetohydrazide moiety.

The uniqueness of N’~1~-[5-Bromo-2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-yliden]-2-(2-methoxyphenoxy)acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H23BrN4O4

Molecular Weight

487.3 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H23BrN4O4/c1-30-18-6-2-3-7-19(18)31-13-20(28)24-25-21-16-12-15(23)8-9-17(16)27(22(21)29)14-26-10-4-5-11-26/h2-3,6-9,12,29H,4-5,10-11,13-14H2,1H3

InChI Key

CCYKAIFTFUVZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O

Origin of Product

United States

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